molecular formula C19H23BrN2O4S B5157595 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide

Cat. No. B5157595
M. Wt: 455.4 g/mol
InChI Key: MZMXMDWJYXPVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide, also known as Bz-423, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific studies. In

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied in various disease models, including rheumatoid arthritis, multiple sclerosis, and cancer.

Mechanism of Action

The mechanism of action of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide is not fully understood, but it is thought to involve the inhibition of mitochondrial function. This compound has been shown to disrupt the electron transport chain and induce mitochondrial depolarization, leading to the activation of apoptosis. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and inhibit viral replication. It has also been shown to improve mitochondrial function in various disease models.

Advantages and Limitations for Lab Experiments

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

For the study of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide include its use as a cancer therapy, treatment for inflammatory diseases, and the development of new analogs and derivatives.

Synthesis Methods

The synthesis of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide involves several steps, including the reaction of benzylamine with p-bromobenzenesulfonyl chloride to form N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]benzylamine. This intermediate is then reacted with N-(3-methoxypropyl)glycine to form the final product, this compound. The synthesis method has been optimized over the years to improve yield and purity.

properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-26-13-5-12-21-19(23)15-22(14-16-6-3-2-4-7-16)27(24,25)18-10-8-17(20)9-11-18/h2-4,6-11H,5,12-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMXMDWJYXPVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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